(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide
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Overview
Description
(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide: is a complex organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a pyridoindole core and a carbohydrazide functional group. It has garnered interest in various fields due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its role in modulating biological pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, some indole derivatives have been reported to regulate cellular signaling pathways, contributing to their potential therapeutic effects in cancer chemoprevention and treatment .
Pharmacokinetics
Studies on similar indole derivatives have shown that they undergo robust metabolism in vivo, with processes such as mono- and di-hydroxylation followed by conjugation with sulfate or glucuronic acid . These metabolic processes can impact the bioavailability of the compound.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may induce a range of molecular and cellular changes depending on the specific context and target.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the indole ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the carbohydrazide group through a condensation reaction with hydrazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the pyridine and carbohydrazide groups.
Pyridoindole derivatives: Similar structure but with variations in functional groups.
Uniqueness: The uniqueness of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide lies in its combined indole and pyridine structure with a carbohydrazide group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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